molecular formula C7H12O B152366 3-Methylcyclohexanone CAS No. 591-24-2

3-Methylcyclohexanone

Cat. No.: B152366
CAS No.: 591-24-2
M. Wt: 112.17 g/mol
InChI Key: UJBOOUHRTQVGRU-UHFFFAOYSA-N
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Description

3-Methylcyclohexanone is an organic compound with the molecular formula C7H12O. It is one of the three isomers of methylcyclohexanone, the others being 2-methylcyclohexanone and 4-methylcyclohexanone . This compound is a derivative of cyclohexanone and is characterized by the presence of a methyl group at the third position of the cyclohexanone ring. It is a colorless liquid with an acetone-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cresol. This method is preferred due to its efficiency and the availability of cresol as a starting material .

Chemical Reactions Analysis

3-Methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydroxylamine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3
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InChI Key

UJBOOUHRTQVGRU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID50862256
Record name Cyclohexanone, 3-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Clear colorless to very faintly yellow liquid; [Acros Organics MSDS], Liquid, Colourless liquid; camphoraceous odour
Record name 3-Methylcyclohexanone
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 3-Methylcyclohexanone
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Density

0.914-0.919
Record name 3-Methylcyclohexanone
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Vapor Pressure

1.5 [mmHg]
Record name 3-Methylcyclohexanone
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CAS No.

591-24-2, 625-96-7
Record name (RS)-3-Methylcyclohexanone
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Record name 3-METHYLCYCLOHEXANONE
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Melting Point

-73.5 °C
Record name (R)-3-Methylcyclohexanone
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Synthesis routes and methods

Procedure details

3,3'-Dimethyl-1,1'-peroxydicyclohexylamine (10 g.) derived from 3-methylcyclohexanone, hydrogen peroxide and ammonia, and probably a mixture of stereoisomers was added to a solution of sodium methoxide in methanol (2 g. sodium in 40 c.c. methanol) and the mixture heated under reflux for 2 hours; only a small amount of peroxide remained unreacted. The solution was cooled, diluted with water, neutralised with hydrochloric acid and extracted with chloroform. Distillation of the chloroform extract gave 3-methylcyclohexanone (4.7 g.), methylcaprolactam (4.1 g), b.p. 145°-150°/15 mm., and residue (0.5 g.). Examination of the methylcaprolactam fraction by N.M.R. spectroscopy showed it to be a mixture of 3- and 5-methyl-caprolactam; on storage this fraction crystallized and several recrystallisations yielded the 3-methylcaprolactam, m.p. 87°-100°.
Name
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3,3'-Dimethyl-1,1'-peroxydicyclohexylamine
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sodium methoxide
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexanone
Reactant of Route 2
3-Methylcyclohexanone
Reactant of Route 3
3-Methylcyclohexanone
Reactant of Route 4
Reactant of Route 4
3-Methylcyclohexanone
Reactant of Route 5
3-Methylcyclohexanone
Reactant of Route 6
3-Methylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 3-methylcyclohexanone?

A1: this compound has a molecular formula of C7H12O and a molecular weight of 112.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide information about the structure and stereochemistry of this compound. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify this compound in mixtures. []
  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups, particularly the carbonyl group in this compound. [, ]
  • Circular Dichroism (CD) spectroscopy: CD is valuable for studying the chiral properties and conformational analysis of this compound at various temperatures. [, ]
  • Raman Optical Activity (ROA): ROA provides detailed information about the vibrational modes and chirality of this compound. [, , ]

Q3: How does the position of the methyl group in this compound influence its properties compared to other methylcyclohexanone isomers?

A3: The 3-position of the methyl group leads to unique conformational preferences and reactivity compared to 2-methylcyclohexanone or 4-methylcyclohexanone. This difference affects its interactions with chiral reagents and catalysts, influencing the stereochemical outcome of reactions. [, , , ]

Q4: What is the significance of the “3-alkylketone effect” in this compound?

A4: The "3-alkylketone effect" refers to the observation that the energy difference between axial and equatorial conformations of 3-alkylcyclohexanones is lower than that observed in the corresponding alkylcyclohexanes. This effect is attributed to the absence of one 1,3-diaxial interaction in the axial conformation of 3-alkylcyclohexanones. [, ]

Q5: How does the dipole moment of this compound compare to its isomers, and how does it relate to its physical properties?

A5: While the exact dipole moment value might differ slightly, the presence and orientation of the methyl group will influence the overall dipole moment of this compound compared to its isomers. This difference in polarity can affect its solubility in various solvents and its interaction with other polar molecules. [, ]

Q6: What are the primary conformations of this compound?

A6: The primary conformations are:

    Q7: How has variable-temperature CD spectroscopy been used to study the conformational behavior of this compound?

    A7: Variable-temperature CD spectroscopy measures the change in the CD signal of this compound at different temperatures. By analyzing these changes, researchers can determine the relative populations of different conformers (equatorial, axial, twist-boat) at various temperatures, providing insights into the molecule's conformational preferences and energy barriers between conformers. [, ]

    Q8: How is this compound employed in asymmetric synthesis?

    A8: this compound serves as a valuable starting material for synthesizing enantiomerically enriched compounds. Its chiral center and the stereochemical bias imparted by the methyl group allow for diastereoselective and enantioselective transformations. [, , ]

    Q9: How do chiral lithium amide bases influence the regio- and enantioselectivity of this compound enolisation?

    A9: Chiral lithium amide bases can either enhance or reverse the typical regioselectivity of this compound enolisation, depending on their configuration and the reaction conditions. This control arises from the formation of diastereomeric transition states with different energies, leading to preferential formation of one enolate over the other. [, ]

    Q10: What are the applications of this compound in the synthesis of natural products?

    A10: The chiral framework of this compound makes it a useful building block in the total synthesis of complex natural products. Researchers have utilized it in the synthesis of amphilectane-type diterpenoids and neomarinone, showcasing its versatility in constructing intricate molecular architectures. [, ]

    Q11: How have computational methods contributed to understanding the conformational preferences of this compound?

    A11: Computational methods like molecular mechanics, quantum mechanics, and molecular dynamics simulations provide insights into the energy landscape of this compound. These methods help predict the relative stabilities of different conformations, the energy barriers between them, and how these factors influence reactivity. [, , ]

    Q12: What information can be obtained from the ab initio calculations of this compound's ROA spectra?

    A12: Ab initio calculations help interpret experimental ROA spectra and assign vibrational modes to specific molecular motions. These calculations provide information about the molecule's absolute configuration and the origin of the characteristic bisignate couplets observed in ROA spectra. [, ]

    Q13: Can this compound be reduced enantioselectively using biocatalysts?

    A13: Yes, microorganisms like Glomerella cingulata can reduce this compound enantioselectively to produce chiral alcohols. This biotransformation highlights the potential of using enzymes for the sustainable synthesis of chiral building blocks. [, ]

    Q14: What are the challenges and advantages of using biocatalysts compared to traditional chemical methods for the reduction of this compound?

    A14:

      • Reduced environmental impact compared to some chemical methods. [, ]

      Q15: Has this compound been explored as a potential diluent in solvent extraction processes?

      A15: Yes, research explored the potential of this compound and other alkylated cyclohexanones as diluents for the selective extraction of americium(III) from europium(III) using the CyMe4-BTBP ligand. The position of the methyl group was found to influence extraction kinetics and selectivity. []

      Q16: What are the potential advantages and disadvantages of using alkylated cyclohexanones like this compound as diluents in solvent extraction compared to traditional diluents?

      A16:

        • Limited commercial availability: Alkylated cyclohexanones might be less readily available than established diluents. []

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